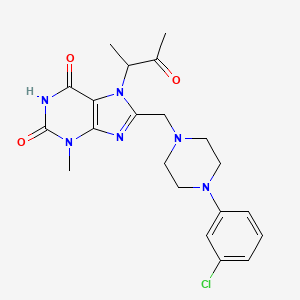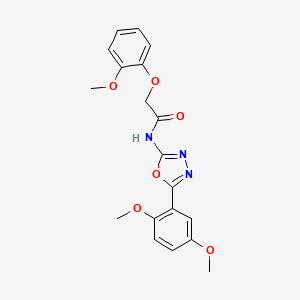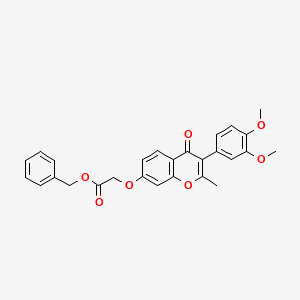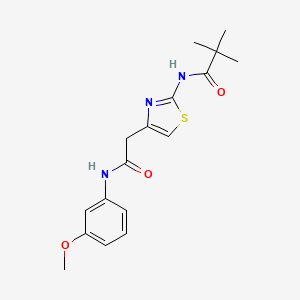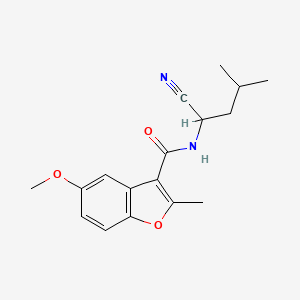
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO2 . It is also known as "Ethanone, 2-bromo-1-(4-methoxyphenyl)-" .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the second carbon of an ethanone group. The ethanone group is further substituted with a 4-methoxyphenyl group .Applications De Recherche Scientifique
Antiviral Agent Development
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone has been explored for its potential in creating antiviral agents. Indole derivatives, which can be synthesized from compounds like 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone, have shown inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .
Anticancer Research
This compound has been used in the synthesis of molecules with anticancer properties. For instance, bromo chalcone derivatives, which can be synthesized using 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone, have shown cytotoxic effects against cervical cancer cells .
Antioxidant Synthesis
Research has indicated that derivatives of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone can ameliorate oxidative damage and reduce reactive oxygen species (ROS) generation in keratinocytes, suggesting its role in synthesizing antioxidants .
Protein Tyrosine Phosphatase Inhibition
The compound has been identified as a potent inhibitor of protein tyrosine phosphatases, which are enzymes involved in regulating cellular processes. This inhibition is crucial for developing treatments for diseases like diabetes and cancer .
Molecular Docking Studies
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone has been utilized in molecular docking studies to understand its binding affinity and interaction with various proteins, which is essential for drug design and discovery .
Biochemical Research
In biochemistry, this compound is used to study enzyme interactions and the modulation of biochemical pathways. Its role in inhibiting the production of pro-inflammatory cytokines has been documented, which is significant for understanding inflammatory diseases .
Mécanisme D'action
Result of Action
The molecular and cellular effects of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone . .
Propriétés
IUPAC Name |
2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXKTRDFYCGOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone | |
CAS RN |
90971-90-7 |
Source


|
| Record name | 2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2864499.png)
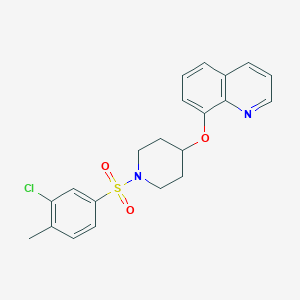
![4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2864503.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2864507.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide](/img/structure/B2864509.png)
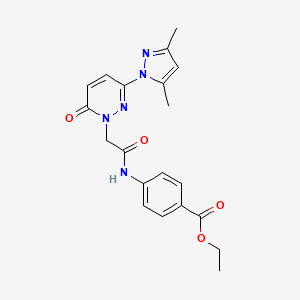
![6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2864513.png)
